(3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone
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Overview
Description
(3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a cyclopentyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone typically involves the bromination of a phenolic compound followed by the introduction of a cyclopentyl group. One common method involves the reaction of 3-bromo-2-hydroxybenzaldehyde with cyclopentylmagnesium bromide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine group can result in an aminophenol derivative.
Scientific Research Applications
(3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the cyclopentyl group.
2-Hydroxy-3-methylbenzaldehyde: Contains a methyl group instead of a bromine atom.
Cyclopentylphenol: Lacks the bromine atom and hydroxyl group on the phenyl ring.
Uniqueness
(3-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is unique due to the presence of both a bromine atom and a cyclopentyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81865-34-1 |
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Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
(3-bromo-2-hydroxyphenyl)-cyclopentylmethanone |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-3-6-9(12(10)15)11(14)8-4-1-2-5-8/h3,6-8,15H,1-2,4-5H2 |
InChI Key |
YLYNIUFLIXANNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
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